
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Mechanism of Action
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
It’s known that antagonists of the human h (3) receptor typically work by blocking the receptor, thereby inhibiting its function .
Biochemical Pathways
The h (3) receptor is known to be involved in the release of various neurotransmitters, suggesting that this compound may influence neurotransmission .
Result of Action
As an antagonist of the human h (3) receptor, it may influence neurotransmission, potentially leading to various physiological effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it exhibits significant antiproliferative activity against human cervical cancer cells (HeLa and SiHa) . It is also known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound has been shown to inhibit VEGFR-2 and P-gp, which are involved in cell proliferation and drug resistance, respectively .
Preparation Methods
The synthesis of 5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one involves several steps. One common synthetic route includes the reaction of 4-hydroxypiperidine with a suitable alkylating agent to introduce the hydroxypiperidinyl group. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one can be compared with other piperidine derivatives, such as:
4-Hydroxypiperidin-1-yl)acetic acid: Similar in structure but with different functional groups and applications.
(2E,3S)-3-hydroxy-5’-[(4-hydroxypiperidin-1-yl)sulfonyl]-3-methyl-1,3-dihydro-2,3’-biindol-2’ (1’H)-one: Another piperidine derivative with distinct pharmacological properties
Properties
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12-9(2-3-11(12)15)8-13-6-4-10(14)5-7-13/h9-10,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDLZLPAPMTPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2993729.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)
![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)
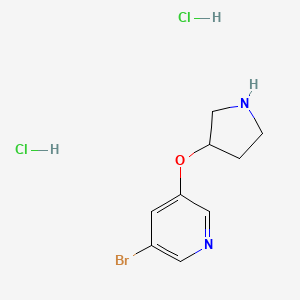
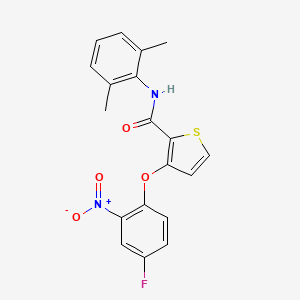
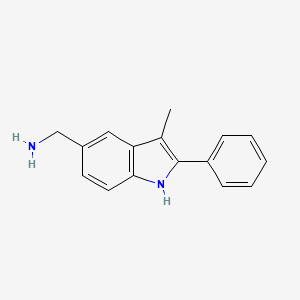


![2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B2993748.png)
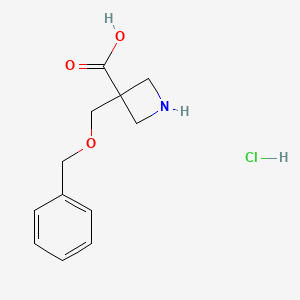
![2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2993750.png)
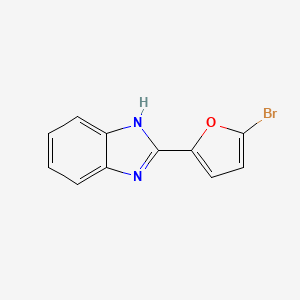
![Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2993752.png)
